molecular formula C12H19N B1385914 (2-Ethylphenyl)isobutylamine CAS No. 1021140-53-3

(2-Ethylphenyl)isobutylamine

Cat. No. B1385914
Key on ui cas rn: 1021140-53-3
M. Wt: 177.29 g/mol
InChI Key: FEKVYSYLZCWFDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09428452B2

Procedure details

2-ethylaniline (0.102 mL, 0.825 mmol), 2-methylpropan-1-ol (0.305 mL, 3.30 mmol), potassium iodide (274 mg, 1.650 mmol) and [Cp*IrCl2]2 (10.52 mg, 0.013 mmol) were added to a microwave vial with water (1.5 mL). This was heated, by microwaves, for 90 minutes at 150° C. Dichloromethane (10 mL) and water (10 mL) were added and the phases separated using a hydrophobic frit. The aqueous layer was further extracted with dichloromethane (15 mL). The combined organic layers were concentrated under vacuum and purified by silica (Si) chromatography (0-50% dichloromethane-cyclohexane gradient). The relevant fractions were concentrated to provide the product as a clear oil, 0.83 mg. LCMS [LCMS1] Rt 1.26 min, m/z (ES+) 178 (M+H).
Quantity
0.102 mL
Type
reactant
Reaction Step One
Quantity
0.305 mL
Type
reactant
Reaction Step One
Quantity
274 mg
Type
reactant
Reaction Step One
[Compound]
Name
IrCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2
Quantity
10.52 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5])[CH3:2].[CH3:10][CH:11]([CH3:14])[CH2:12]O.[I-].[K+]>O.ClCCl>[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH:5][CH2:10][CH:11]([CH3:14])[CH3:12])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0.102 mL
Type
reactant
Smiles
C(C)C1=C(N)C=CC=C1
Name
Quantity
0.305 mL
Type
reactant
Smiles
CC(CO)C
Name
Quantity
274 mg
Type
reactant
Smiles
[I-].[K+]
Name
IrCl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2
Quantity
10.52 mg
Type
reactant
Smiles
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with dichloromethane (15 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified by silica (Si) chromatography (0-50% dichloromethane-cyclohexane gradient)
CONCENTRATION
Type
CONCENTRATION
Details
The relevant fractions were concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(NCC(C)C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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